2-chloro-5-maleimidobenzoic acid

Description

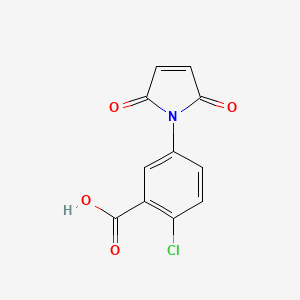

2-Chloro-5-maleimidobenzoic acid is a benzoic acid derivative featuring a chlorine atom at the 2-position and a maleimide group at the 5-position. The maleimide moiety is highly reactive toward thiol groups, making this compound a valuable tool in bioconjugation chemistry, particularly for protein labeling and drug delivery systems. Its benzoic acid backbone provides solubility in polar solvents, while the chlorine atom enhances electrophilicity and influences intermolecular interactions.

Properties

IUPAC Name |

2-chloro-5-(2,5-dioxopyrrol-1-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClNO4/c12-8-2-1-6(5-7(8)11(16)17)13-9(14)3-4-10(13)15/h1-5H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAJOYTAMATWRHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C(=O)C=CC2=O)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-maleimidobenzoic acid typically involves the chlorination of 5-maleimidobenzoic acid. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a solvent like dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete chlorination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-maleimidobenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Addition Reactions: The maleimide group can participate in Diels-Alder reactions with dienes to form cycloadducts.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.

Addition: Dienes in the presence of a catalyst or under thermal conditions.

Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products

Substitution: Formation of 2-amino-5-maleimidobenzoic acid or 2-thio-5-maleimidobenzoic acid.

Addition: Formation of cycloadducts with various dienes.

Oxidation/Reduction: Formation of corresponding oxidized or reduced derivatives.

Scientific Research Applications

2-chloro-5-maleimidobenzoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the preparation of functionalized maleimides.

Biology: Employed in the modification of biomolecules, such as proteins and peptides, through maleimide-thiol coupling reactions.

Medicine: Investigated for its potential use in drug delivery systems and as a linker in antibody-drug conjugates.

Industry: Utilized in the production of specialty polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-5-maleimidobenzoic acid primarily involves its reactivity with nucleophiles. The maleimide group can form stable covalent bonds with thiol groups in proteins, making it useful for bioconjugation. The chlorine atom can also participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The unique properties of 2-chloro-5-maleimidobenzoic acid emerge when compared to structurally related compounds. Key distinctions arise from substituent type, position, and functional group interactions.

Substituent Type and Reactivity

- 2-Chloro-1H-benzo[D]imidazole-5-carboxylic acid : Shares a chlorine atom at the 2-position but replaces the maleimide with a benzimidazole-carboxylic acid system. The chlorine here enhances electrophilicity and bioactivity, while the benzimidazole ring contributes to aromatic stacking interactions .

- 5-((2-Chloropyrimidin-4-yl)(methyl)amino)-2-methylbenzoic acid: Contains a chloropyrimidine group instead of maleimide. The pyrimidine ring enables hydrogen bonding and π-stacking, differing from maleimide’s thiol-reactive properties .

- 4-Amino-2-chlorobenzoic acid: Features an amino group at the 4-position, increasing basicity and altering solubility compared to the nonpolar maleimide group .

Substituent Position Effects

- 1-(3-Chlorobenzyl)-1H-imidazole-5-carboxylic acid : The chlorine on the benzyl group (meta position) reduces steric hindrance compared to ortho-substituted analogs, enhancing molecular flexibility .

- 2-Chloro-5-hydroxy-4-methylbenzoic acid : Hydroxy and methyl groups at positions 5 and 4 create distinct hydrogen-bonding and steric effects, contrasting with the maleimide’s planar structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.